molecular formula C9H5BrFN B1522413 6-Bromo-8-fluoroquinoline CAS No. 220513-46-2

6-Bromo-8-fluoroquinoline

Cat. No.: B1522413
CAS No.: 220513-46-2
M. Wt: 226.04 g/mol
InChI Key: DDCOYWOYIUEOHQ-UHFFFAOYSA-N
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Description

6-Bromo-8-fluoroquinoline is a heterocyclic aromatic compound with the molecular formula C9H5BrFN. It is a derivative of quinoline, where the hydrogen atoms at positions 6 and 8 are substituted with bromine and fluorine atoms, respectively.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-8-fluoroquinoline typically involves the halogenation of quinoline derivatives. One common method is the electrophilic substitution reaction, where quinoline is treated with bromine and fluorine sources under controlled conditions. For instance, this compound can be synthesized by reacting 8-fluoroquinoline with bromine in the presence of a catalyst .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes, utilizing efficient and cost-effective methods to ensure high yield and purity. These processes often employ continuous flow reactors and advanced purification techniques to meet the demands of pharmaceutical and chemical industries .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-8-fluoroquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted quinolines, while cross-coupling reactions can produce complex polycyclic compounds .

Scientific Research Applications

6-Bromo-8-fluoroquinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Bromo-8-fluoroquinoline involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the activity of certain enzymes or interfere with DNA replication in microbial cells. The presence of bromine and fluorine atoms enhances its binding affinity and specificity towards these targets, leading to its biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 6-Bromoquinoline
  • 8-Fluoroquinoline
  • 5-Bromo-8-fluoroquinoline
  • 7-Bromo-8-fluoroquinoline

Uniqueness

6-Bromo-8-fluoroquinoline is unique due to the simultaneous presence of bromine and fluorine atoms on the quinoline ring. This dual substitution imparts distinct electronic and steric properties, making it more reactive and versatile in chemical synthesis compared to its mono-substituted counterparts .

Properties

IUPAC Name

6-bromo-8-fluoroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrFN/c10-7-4-6-2-1-3-12-9(6)8(11)5-7/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDCOYWOYIUEOHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=CC(=C2N=C1)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50674533
Record name 6-Bromo-8-fluoroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50674533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

220513-46-2
Record name 6-Bromo-8-fluoroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50674533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Bromo-8-fluoroquinoline
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Synthesis routes and methods I

Procedure details

A mixture of 4-bromo-2-fluoroaniline (12.825 g, 67.5 mmol), 4.275 g of ferrous sulfate, 25.46 g (20.2 ml) of glycerol, 5.067 g (4.2 ml) of nitrobenzene and 11.79 ml of concentrated sulfuric acid was heated gently. After the first vigorous reaction, the mixture was boiled for 7 hours. The nitrobenzene was removed in vacuo. Water was added. The aqueous solution was acidified with glacial acetic acid, and the dark brown precipitate separated, which was purified by flash chromatography (silica gel, petroleum/ethyl acetate=12/1) to return the title compound as white solid (9.72 g, 63.7%).
Quantity
12.825 g
Type
reactant
Reaction Step One
[Compound]
Name
ferrous sulfate
Quantity
4.275 g
Type
reactant
Reaction Step One
Quantity
4.2 mL
Type
reactant
Reaction Step One
Quantity
11.79 mL
Type
reactant
Reaction Step One
Quantity
20.2 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of concentrated sulphuric acid (63 ml, 820 mmol) in water (49.4 ml) was treated with sodium 3-nitro-benzenesulfonate (commercially available, for example, from Aldrich) (47.9 g, 213 mmol) and glycerol (commercially available, for example, from Fluka and/or Aldrich) (52 ml, 720 mmol) to give a thick grey suspension. This was heated to 110° C. (internal temperature was 85° C.). 4-Bromo-2-fluoroaniline (commercially available, for example, from Fluorochem and/or Aldrich) (38 g, 200 mmol) was added over 10 min in portions, during which the internal temperature rose to 95° C. The reaction was heated to 140° C. (internal temperature was 133° C.) and stirred overnight. The reaction mixture was cooled and then poured into water (1000 ml) and basified to pH 7 with aqueous ammonia (0.88 s.g, approximately 190 ml). The brown precipitate that formed was collected by filtration and partially dried. This solid (63 g) was loaded onto a column of silica (1500 ml) and eluted with EtOAc to give the title compound as a light brown solid (43.8 g, 97%). LCMS RT=2.87 min, ES+ve m/z 226/228 [M+H]+.
Quantity
63 mL
Type
reactant
Reaction Step One
Name
sodium 3-nitro-benzenesulfonate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
49.4 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
190 mL
Type
reactant
Reaction Step Three
Name
Quantity
1000 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Yield
97%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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